molecular formula C11H14O2 B2404165 (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol CAS No. 2248221-26-1

(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol

Cat. No. B2404165
CAS RN: 2248221-26-1
M. Wt: 178.231
InChI Key: MRPVXJOUFQUBGS-YMNIQAILSA-N
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Description

(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol, also known as DBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DBP is a chiral compound, meaning it has two mirror-image forms, and the (2S)-enantiomer has been found to have greater biological activity than its counterpart.

Mechanism of Action

The precise mechanism of action of (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol is not fully understood, but it is thought to exert its effects through modulation of various signaling pathways in the body. In the brain, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which plays a key role in neuronal survival and plasticity. (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol has also been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, suggesting a potential anti-inflammatory mechanism.
Biochemical and physiological effects:
(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol has been shown to have a range of biochemical and physiological effects in various systems of the body. In the brain, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol has been shown to increase neuronal survival and plasticity, as well as improve cognitive function. In cancer cells, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. Additionally, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol has been shown to have a range of potential therapeutic applications, making it a promising target for further research. However, one limitation of using (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.

Future Directions

There are many potential future directions for research on (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol. One area of interest is in the development of (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol and its potential therapeutic applications. Finally, studies on the safety and toxicity of (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol are needed before it can be considered for clinical use.

Synthesis Methods

(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the reaction of 2-benzofuranone with L-proline, followed by reduction with sodium borohydride to yield the (2S)-enantiomer of (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol.

Scientific Research Applications

(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol has been studied for its potential therapeutic properties in various fields of research. In the field of neuroscience, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol has been found to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol has been shown to have anti-tumor activity and may have potential as a chemotherapeutic agent. Additionally, (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol has been studied for its potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(6-12)11-10-5-3-2-4-9(10)7-13-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPVXJOUFQUBGS-YMNIQAILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1C2=CC=CC=C2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1C2=CC=CC=C2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-ol

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